Cas no 884637-65-4 (1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-)

1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- 化学的及び物理的性質
名前と識別子
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- 1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-
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- MDL: MFCD03884953
- インチ: 1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2
- InChIKey: VOTQCPJPCGKLKP-UHFFFAOYSA-N
- SMILES: O1C(C2CC2)=NC(C2=CC=CC=C2)=N1
1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB532400-1 g |
5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole |
884637-65-4 | 1g |
€651.60 | 2023-03-10 | ||
abcr | AB532400-1g |
5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole; . |
884637-65-4 | 1g |
€651.60 | 2025-02-17 | ||
abcr | AB532400-5g |
5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole; . |
884637-65-4 | 5g |
€1846.50 | 2025-02-17 |
1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl-に関する追加情報
Comprehensive Overview of 1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- (CAS No. 884637-65-4): Properties, Applications, and Innovations
The 1,2,4-Oxadiazole derivative, specifically 5-cyclopropyl-3-phenyl-1,2,4-oxadiazole (CAS No. 884637-65-4), is a heterocyclic compound of significant interest in modern chemical research and industrial applications. Characterized by its unique oxadiazole ring structure, this compound has garnered attention for its versatile properties, including thermal stability, electronic characteristics, and potential biological activity. Researchers and industries are increasingly exploring its role in pharmaceutical intermediates, agrochemical formulations, and material science innovations, aligning with trends in sustainable chemistry and precision synthesis.
One of the most searched questions about 1,2,4-Oxadiazole derivatives revolves around their synthetic pathways and reactivity. The 5-cyclopropyl-3-phenyl variant is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives, a process optimized for high yield and purity. Its cyclopropyl and phenyl substituents enhance steric and electronic effects, making it a valuable scaffold for drug discovery and catalysis. Recent studies highlight its potential in modulating enzyme inhibition, a hot topic in targeted therapy research.
In the context of material science, CAS No. 884637-65-4 has been investigated for its photophysical properties, particularly in OLEDs (organic light-emitting diodes) and sensor technologies. Its rigid oxadiazole core contributes to electron transport efficiency, a critical factor in energy-efficient displays. This aligns with global demands for green electronics and renewable energy solutions, frequently searched topics in academic and industrial forums.
From an SEO perspective, users often query "1,2,4-Oxadiazole applications" or "cyclopropyl-phenyl oxadiazole synthesis," reflecting a need for practical insights. The compound’s compatibility with click chemistry and bioorthogonal reactions further expands its utility in bioconjugation, a trending area in biotechnology. Additionally, its low toxicity profile (as per available data) makes it suitable for cosmetic additives and fragrance stabilizers, addressing consumer concerns about clean-label ingredients.
Innovations in computational chemistry have enabled predictive modeling of 5-cyclopropyl-3-phenyl-1,2,4-oxadiazole interactions, reducing experimental trial-and-error. This resonates with the rise of AI-driven drug design, a frequently searched topic in scientific communities. Furthermore, its stability under high-temperature conditions positions it as a candidate for polymeric materials, meeting industrial demands for heat-resistant coatings.
In summary, 1,2,4-Oxadiazole, 5-cyclopropyl-3-phenyl- (CAS No. 884637-65-4) exemplifies the convergence of structural versatility and multidisciplinary utility. Its relevance to life sciences, advanced materials, and sustainable technologies ensures continued exploration, driven by both academic curiosity and industrial necessity. As research progresses, this compound is poised to address emerging challenges in healthcare and environmental sustainability, cementing its place in the future of chemistry.
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